molecular formula C11H30O5Si4 B1599422 TRIS(TRIMETHYLSILOXY)SILANOL CAS No. 74098-43-4

TRIS(TRIMETHYLSILOXY)SILANOL

Cat. No.: B1599422
CAS No.: 74098-43-4
M. Wt: 354.69 g/mol
InChI Key: LWWKLKSYKPNLMG-UHFFFAOYSA-N
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Description

TRIS(TRIMETHYLSILOXY)SILANOL is a silicon-based compound with the molecular formula C9H28O4Si4. It is known for its unique structural properties, which include a trisiloxane backbone with hexamethyl and trimethylsilyl groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRIS(TRIMETHYLSILOXY)SILANOL typically involves the reaction of hexamethylcyclotrisiloxane with trimethylsilyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

TRIS(TRIMETHYLSILOXY)SILANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol and siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 50°C.

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature (0-25°C).

    Substitution: Alkyl halides, amines; reaction conditionsorganic solvent, room temperature to 100°C.

Major Products Formed

    Oxidation: Silanol and siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various functionalized siloxane derivatives.

Scientific Research Applications

TRIS(TRIMETHYLSILOXY)SILANOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of advanced silicon-based materials and polymers. It is also employed in surface modification and as a cross-linking agent in silicone elastomers.

    Biology: Utilized in the development of biocompatible materials for medical implants and drug delivery systems. Its stability and low toxicity make it suitable for biological applications.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a component in medical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants. Its hydrophobic properties make it valuable in water-repellent treatments for textiles and surfaces.

Mechanism of Action

The mechanism of action of TRIS(TRIMETHYLSILOXY)SILANOL involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, facilitating its incorporation into complex structures. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling and function. The trimethylsilyl and hexamethyl groups contribute to its hydrophobicity, enhancing its ability to penetrate lipid membranes and interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    Hexamethyldisiloxane: A simpler siloxane compound with two silicon atoms and six methyl groups.

    Octamethylcyclotetrasiloxane: A cyclic siloxane with four silicon atoms and eight methyl groups.

    Trimethylsilanol: A silanol compound with one silicon atom and three methyl groups.

Uniqueness

TRIS(TRIMETHYLSILOXY)SILANOL is unique due to its trisiloxane backbone, which provides enhanced stability and reactivity compared to simpler siloxanes. The presence of both hexamethyl and trimethylsilyl groups further distinguishes it from other compounds, offering a combination of hydrophobicity and reactivity that is valuable in various applications.

Properties

CAS No.

74098-43-4

Molecular Formula

C11H30O5Si4

Molecular Weight

354.69 g/mol

IUPAC Name

tris(trimethylsilyloxy)silyl acetate

InChI

InChI=1S/C11H30O5Si4/c1-11(12)13-20(14-17(2,3)4,15-18(5,6)7)16-19(8,9)10/h1-10H3

InChI Key

LWWKLKSYKPNLMG-UHFFFAOYSA-N

SMILES

CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

74098-43-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 296 g of tris-(trimethylsiloxy)silane, 110 g of allyl acetate and 2.4 g of ruthenium supported on activated charcoal (5 percent by weight of ruthenium and 95 percent by weight of activated charcoal), in which the 2.4 g refers to the total wieght of the charcoal and the ruthenium, are heated to boiling under reflux (approx. 105° C.) for 4 hours. The tris-(trimethylsiloxy)-acetoxysilane yield is quantitative.
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